

# Spectroscopic Profile of 2-Methyl-2-phenyl-1,3-dioxolane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-2-phenyl-1,3-dioxolane

Cat. No.: B8808167

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-2-phenyl-1,3-dioxolane** (also known as Acetophenone ethylene ketal), a common protective group for ketones in organic synthesis. The document details experimental protocols and presents a consolidated summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the unambiguous identification and characterization of this compound.

## Spectroscopic Data Summary

The following tables provide a quantitative summary of the key spectroscopic data for **2-Methyl-2-phenyl-1,3-dioxolane**, compiled from peer-reviewed literature and spectral databases.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

(Solvent: CDCl<sub>3</sub>, Reference: TMS)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.50	Multiplet	5H	Aromatic protons (Ar-H)
3.80 - 4.10	Multiplet	4H	Dioxolane ring protons (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-)
1.60	Singlet	3H	Methyl protons (-CH <sub>3</sub> )

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**(Solvent: CDCl<sub>3</sub>, Reference: TMS)

Chemical Shift ( $\delta$ ) ppm	Assignment
143.1	Quaternary aromatic carbon (C-Ar)
128.9	Aromatic methine carbon (CH-Ar)
128.1	Aromatic methine carbon (CH-Ar)
125.4	Aromatic methine carbon (CH-Ar)
109.5	Quaternary ketal carbon (-O-C(CH <sub>3</sub> )(Ph)-O-)
64.7	Dioxolane ring carbons (-O-CH <sub>2</sub> -CH <sub>2</sub> -O-)
27.8	Methyl carbon (-CH <sub>3</sub> )

**Table 3: FTIR Spectroscopic Data**

(Sample Preparation: KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3058	Medium	Aromatic C-H Stretch
2981	Medium	Aliphatic C-H Stretch
1448	Strong	C=C Aromatic Ring Stretch
1373	Strong	CH <sub>3</sub> Bending
1222, 1168, 1074, 1031	Strong	C-O Stretch (Acetal)
869	Medium	C-C Stretch
765, 701	Strong	C-H Out-of-plane Bending (Monosubstituted benzene)

## Table 4: Mass Spectrometry Data

(Method: Electron Ionization, EI)

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment
164	5	[M] <sup>+</sup> (Molecular Ion)
149	100	[M - CH <sub>3</sub> ] <sup>+</sup>
121	15	[C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup>
105	85	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> (Benzoyl cation)
87	30	[C <sub>4</sub> H <sub>7</sub> O <sub>2</sub> ] <sup>+</sup>
77	40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **2-Methyl-2-phenyl-1,3-dioxolane** is dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard ( $\delta = 0.00$  ppm).
- **$^1\text{H}$  NMR Acquisition:** The proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16 to 32 scans to ensure a high signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon-13 NMR spectrum is acquired on the same sample. The experiment is run in a proton-decoupled mode to produce singlet peaks for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** As **2-Methyl-2-phenyl-1,3-dioxolane** is a liquid at room temperature, a neat spectrum is obtained by placing a single drop of the pure compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin capillary film.
- **Data Acquisition:** The spectrum is recorded using an FTIR spectrometer over a range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ . A background spectrum of the clean, empty salt plates is acquired first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric  $\text{CO}_2$  and water vapor. Typically, 16 to 32 scans are co-added to improve spectral quality.

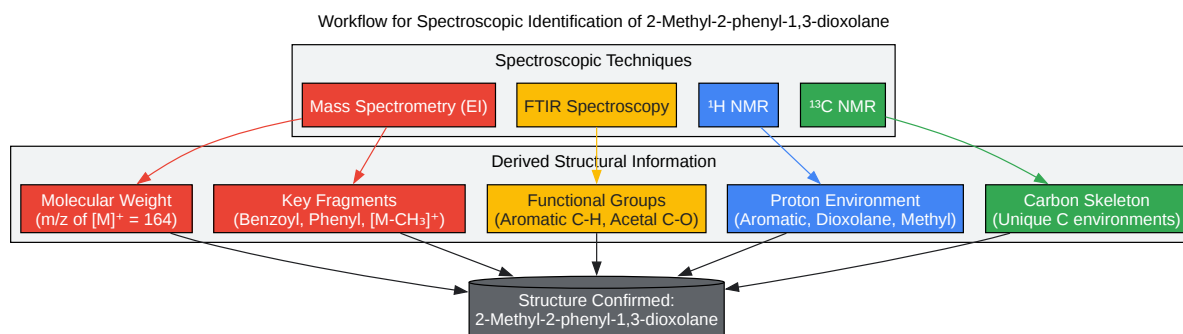
## Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of the compound is prepared by dissolving approximately 1 mg of **2-Methyl-2-phenyl-1,3-dioxolane** in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** A  $1\text{ }\mu\text{L}$  aliquot of the prepared solution is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5 or equivalent). A typical temperature program begins with an initial hold at  $50^\circ\text{C}$  for 2 minutes, followed by a temperature ramp of  $10^\circ\text{C}$  per minute up to  $250^\circ\text{C}$ .

- MS Detection: The eluent from the GC column is directed into a mass spectrometer operating under electron ionization (EI) at a standard energy of 70 eV. The mass analyzer scans over a range of  $m/z$  40-400 to detect the molecular ion and resulting fragment ions.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **2-Methyl-2-phenyl-1,3-dioxolane** using the spectroscopic techniques described.



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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-2-phenyl-1,3-dioxolane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8808167#2-methyl-2-phenyl-1-3-dioxolane-spectroscopic-data\]](https://www.benchchem.com/product/b8808167#2-methyl-2-phenyl-1-3-dioxolane-spectroscopic-data)

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